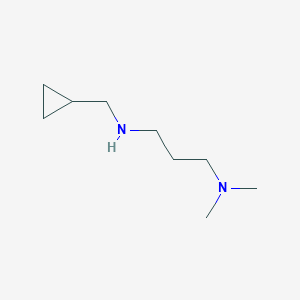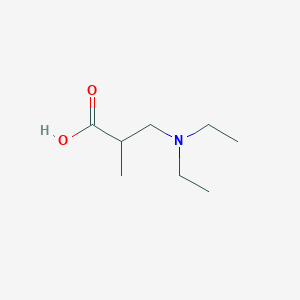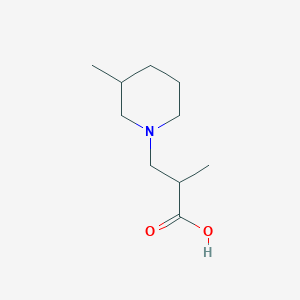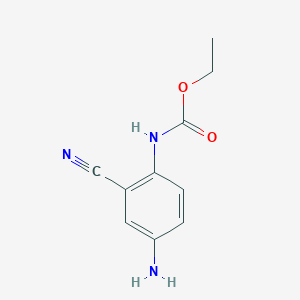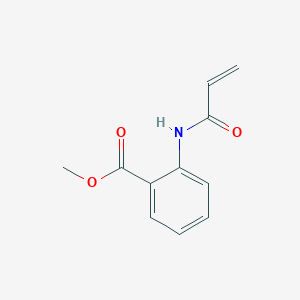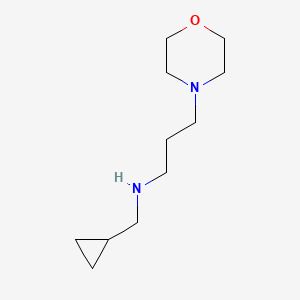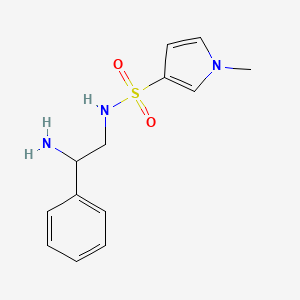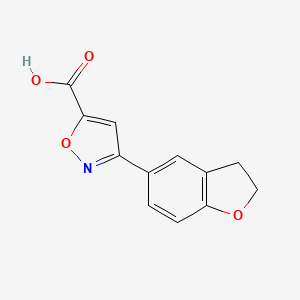
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
Overview
Description
The compound “3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a benzofuran moiety (a fused benzene and furan ring), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and oxazole rings, which are aromatic and thus contribute to the compound’s stability. The carboxylic acid group is polar and can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group in this compound could make it more soluble in polar solvents. The aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Activity : One study detailed the synthesis of thiazolo[3,2-b][1,2,4]triazoles derivatives from 3-aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazoles, demonstrating their significant antibacterial properties. These compounds were synthesized using green procedures, highlighting an eco-friendly approach to chemical synthesis (Jakhar & Makrandi, 2012).
Antimicrobial Activity : Another study involved the creation of novel 2-substituted benzoxazole derivatives, emphasizing their antimicrobial efficacy. The research encompassed the synthesis of these compounds from methyl 2-substituted benzoxazole-5-carboxylate and their subsequent evaluation for antimicrobial activity (Balaswamy et al., 2012).
Antitumor Activity : Research on the synthesis of 3-benzofuryl-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles from substituted thiosemicarbazides of benzofuran-2-carboxylic acid revealed their potential antitumor properties. This study highlighted the S-alkylation of 5-mercaptotriazoles with various alkyl-, alkenyl-, and benzyl-substituted benzyl chlorides (Kaldrikyan et al., 2009).
Chemical Synthesis Techniques
- Novel Synthesis Methods : A novel approach towards the synthesis of benzofuran- and indol-2-yl-methanamine derivatives was reported, utilizing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method provided a useful pathway to generate a variety of substituted benzofuran-2-yl-methanamine compounds, showcasing the versatility of oxazole derivatives in chemical synthesis (Schlosser et al., 2015).
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)11-6-9(13-17-11)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWIRUONYPDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



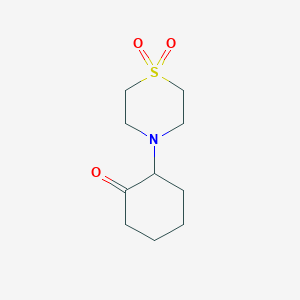
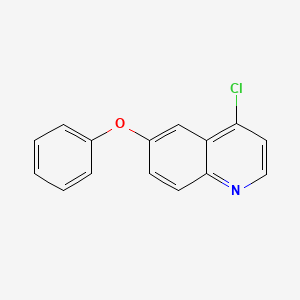
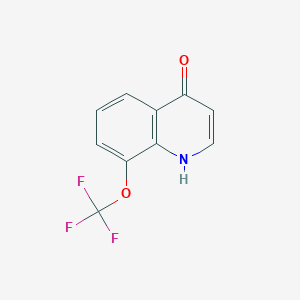
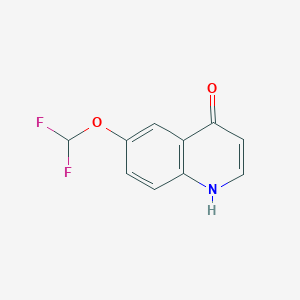
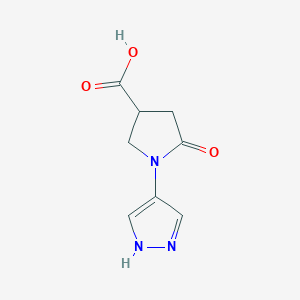
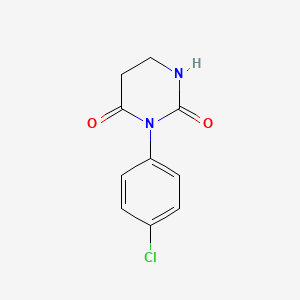
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
